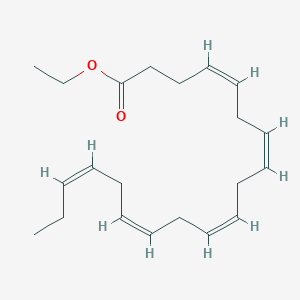

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16--pentaenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is a long-chain fatty acid ethyl ester. This compound is characterized by its multiple conjugated double bonds, which contribute to its unique chemical properties. It is a derivative of nonadeca-pentaenoic acid, where the carboxy group of the acid is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate typically involves the esterification of nonadeca-pentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and heating. The use of a continuous distillation setup helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester. The final product is obtained through distillation and purification processes.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes saponification under basic conditions to yield the corresponding free carboxylic acid. For example:

Reaction :

Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadecapentaenoate+KOH→(4Z,7Z,10Z,13Z,16Z)-nonadecapentaenoic acid+ethanol

Conditions : 5% KOH in isopropanol/water at room temperature .

Yield : Quantitative conversion observed in analogous esters (e.g., ethyl docosahexaenoate) .

Wittig Reaction for Chain Elongation

The compound serves as a precursor in Wittig reactions to synthesize longer-chain polyunsaturated fatty acids (PUFAs). A documented example involves its use in constructing intermediates for β-oxidation pathway studies:

Reagents :

-

Phosphonium ylide (e.g., (3Z,6Z,9Z,12Z,15Z)-octadecapentaenyl triphenylphosphonium bromide)

-

LHMDS (Lithium hexamethyldisilazide) as a base

Product : Ethyl docosaheptaenoate derivatives .

Yield : 28–53% depending on the presence of HMPA (hexamethylphosphoric triamide) .

Oxidation of Double Bonds

The conjugated diene system is susceptible to oxidation. For instance, ozonolysis or enzymatic oxidation may cleave double bonds, though specific data for this compound remain undocumented.

Reduction of Double Bonds

Catalytic hydrogenation (e.g., H₂/Pd-C) would convert cis double bonds to saturated single bonds, but stereochemical outcomes depend on reaction conditions.

Enzymatic β-Oxidation

In metabolic studies, ethyl nonadecapentaenoate analogs are hydrolyzed to free acids and processed via β-oxidation pathways. Key steps include:

-

Activation : Conversion to acyl-CoA derivatives.

-

Dehydrogenation : Removal of hydrogens by acyl-CoA dehydrogenase.

-

Hydration and Cleavage : Final shortening by two carbons per cycle .

Cycloaddition and Epoxidation

The conjugated dienes may undergo Diels-Alder reactions or epoxidation. For example:

Epoxidation :

Double bond+mCPBA→epoxide

Conditions : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

Stability Considerations

Scientific Research Applications

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cell membrane structure and function due to its fatty acid nature.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate can be compared with other long-chain fatty acid ethyl esters such as:

Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Similar in structure but with an additional double bond, making it more unsaturated.

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate: Similar in structure but with a longer carbon chain, affecting its physical properties.

The uniqueness of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate lies in its specific chain length and degree of unsaturation, which influence its chemical reactivity and biological functions.

Biological Activity

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is a polyunsaturated fatty acid (PUFA) that has garnered interest in various fields of biological research due to its potential health benefits and biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate has the molecular formula C21H32O2 and is characterized by multiple double bonds in its carbon chain. The structure can be represented as follows:

- IUPAC Name : Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate

- CAS Number : 89705757

- Molecular Weight : 320.48 g/mol

Synthesis

The synthesis of this compound has been achieved through various methods involving the construction of its polyunsaturated framework. Research indicates that efficient synthetic pathways for omega-3 fatty acids have been developed that could potentially include nonadeca-pentaenoate derivatives .

Biological Activities

The biological activity of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is primarily attributed to its role as a PUFA. Key areas of interest include:

- Antimicrobial Properties : Studies show that fatty acids with multiple double bonds can exhibit antimicrobial activities against various pathogens. The mechanism often involves disrupting microbial cell membranes and enhancing permeability .

- Anti-inflammatory Effects : PUFAs are known to modulate inflammatory responses. They can influence the production of inflammatory mediators and may be beneficial in conditions like arthritis and cardiovascular diseases.

- Antiviral Activity : Research has indicated that certain fatty acid conjugates possess antiviral properties. Ethyl nonadeca-pentaenoate may exhibit similar effects through mechanisms that enhance cell membrane integrity against viral infections .

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial properties of various fatty acids against Staphylococcus aureus and found that polyunsaturated fatty acids exhibited significant inhibitory effects. Ethyl nonadeca-pentaenoate could potentially be included in such analyses due to its structural similarities to other effective fatty acids .

- Inflammation Modulation : In a clinical trial focusing on dietary supplementation with omega-3 PUFAs for inflammatory diseases, participants showed reduced levels of inflammatory markers after regular intake of these compounds. This suggests a promising role for ethyl nonadeca-pentaenoate in dietary interventions aimed at reducing inflammation.

Research Findings Summary Table

Q & A

Q. Basic: What are the primary methodologies for synthesizing Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate (ENDP) and its precursors?

Answer:

The total synthesis of ENDP precursors involves multi-step catalytic processes. A key approach uses copper iodide (CuI) to facilitate stereoselective formation of conjugated double bonds, critical for maintaining the (4Z,7Z,10Z,13Z,16Z) configuration. For example, Hsieh et al. (2014) optimized a six-step synthesis starting from eicosapentaenoic acid ethyl ester, achieving 14% overall yield through sequential cross-coupling and purification steps . Challenges include avoiding isomerization during esterification and ensuring regioselectivity in polyunsaturated chain elongation.

Q. Basic: How is structural characterization of ENDP performed to confirm its geometric isomerism?

Answer:

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential. HR-MS (Exact Mass: 505.3556) confirms molecular formula (C₂₂H₃₄O₂), while ¹H and ¹³C NMR identify double-bond positions and Z-configuration via coupling constants (J = 10–12 Hz for cis-olefins) . For complex mixtures (e.g., phospholipid derivatives), reversed-phase LC-MS with collision-induced dissociation (CID) is used to resolve isobaric species, as validated in lipidomic studies .

Q. Advanced: What enzymatic pathways are involved in the biosynthesis of related pentaenoate derivatives?

Answer:

The enzyme acyl-lipid 4-desaturase (D4Des) catalyzes the introduction of the 4Z double bond in glycerolipids. This iron-dependent oxidase requires ferrocytochrome b5 as an electron donor and oxygen for the desaturation of (7Z,10Z,13Z,16Z)-docosatetraenoyl-glycerolipids to (4Z,7Z,10Z,13Z,16Z)-pentaenoyl derivatives . Competing pathways, such as alternative β-oxidation routes for docosahexaenoic acid (DHA), may lead to conflicting data in metabolic flux studies .

Q. Advanced: How can researchers resolve contradictions in lipidomic data involving ENDP-containing phospholipids?

Answer:

Contradictions often arise from isomeric interference (e.g., PC(22:5(4Z,7Z,10Z,13Z,16Z)/14:1(9Z)) vs. PC(22:5/22:1)). To address this:

- Use CID-MS/MS to differentiate acyl chain positions via diagnostic fragment ions (e.g., m/z 184 for phosphocholine headgroup).

- Validate with synthetic standards, as done in clinical lipidomics for phosphatidylcholines .

- Apply multivariate statistics to distinguish biomarker candidates (e.g., PCA for tuberculosis vs. COVID-19 lipid profiles) .

Q. Advanced: What role do ENDP-derived acylcarnitines play in mitochondrial energy metabolism?

Answer:

ENDP can be esterified to carnitine via carnitine acyltransferases, forming (4Z,7Z,10Z,13Z,16Z)-nonadeca-pentaenoylcarnitine. This conjugate facilitates mitochondrial import for β-oxidation. However, elevated levels may indicate incomplete oxidation in metabolic disorders. Quantification via LC-MS/MS with deuterated internal standards (e.g., d5-labeled analogs) is critical for accuracy in flux studies .

Q. Advanced: How is ENDP incorporated into phospholipid membranes, and what functional implications arise?

Answer:

ENDP is esterified at the sn-2 position of phosphatidylcholines (PCs), as seen in PC(O-18:0/22:5(4Z,7Z,10Z,13Z,16Z)). This incorporation alters membrane fluidity and signaling. Methods to study this include:

- Radiolabeled ENDP tracing in cell cultures.

- Molecular dynamics simulations to model membrane behavior.

- Knockout models of lysophosphatidylcholine acyltransferases (LPCATs) to assess biosynthesis pathways .

Q. Basic: What analytical challenges arise when quantifying ENDP in biological matrices?

Answer:

Key challenges include:

- Matrix effects : Co-eluting lipids suppress ionization in ESI-MS. Mitigation: Use matrix-matched calibration curves .

- Oxidation artifacts : Polyunsaturated chains degrade during extraction. Solution: Add antioxidants (e.g., BHT) and work under inert gas .

- Isomer resolution : Employ UPLC with C30 columns (e.g., 2.1 × 150 mm, 3 µm) for baseline separation of geometric isomers .

Q. Advanced: How does ENDP interact with lipid-metabolizing enzymes in inflammatory pathways?

Answer:

ENDP-derived PCs (e.g., PC[18:0/22:5(4Z,7Z,10Z,13Z,16Z)]) regulate immune responses by modulating cyclooxygenase (COX) and lipoxygenase (LOX) activity. For example:

Properties

CAS No. |

2692622-82-3 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate |

InChI |

InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-20H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- |

InChI Key |

OITJCKVSVNJHQO-AAQCHOMXSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.